3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole
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Overview
Description
“3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and one 2-ethylphenyl group attached to the pyrazole ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole” typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions may include the use of solvents such as ethanol or acetic acid, and the reaction is often carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the pyrazole ring or the aromatic rings, potentially leading to the formation of dihydropyrazoles or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions such as Friedel-Crafts alkylation or acylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydropyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are known for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research may focus on evaluating the biological activity of this compound in various assays.
Medicine
In medicine, compounds like “3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole” may be investigated for their potential therapeutic applications. This includes studying their effects on specific biological targets and pathways.
Industry
Industrially, such compounds may be used in the development of new materials, dyes, and agrochemicals. Their unique chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of “3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole” would depend on its specific biological activity. Generally, pyrazole derivatives may interact with enzymes, receptors, or other molecular targets, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptors, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: A simpler analog with two phenyl groups.
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure with methoxy groups on the phenyl rings.
1-phenyl-3,5-dimethylpyrazole: A pyrazole derivative with methyl groups instead of phenyl groups.
Uniqueness
“3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole” is unique due to the presence of both 3,4-dimethoxyphenyl and 2-ethylphenyl groups. This combination of substituents may impart distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C27H28N2O4 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)pyrazole |
InChI |
InChI=1S/C27H28N2O4/c1-6-18-9-7-8-10-22(18)29-23(20-12-14-25(31-3)27(16-20)33-5)17-21(28-29)19-11-13-24(30-2)26(15-19)32-4/h7-17H,6H2,1-5H3 |
InChI Key |
CLXDZADPZOXERP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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